tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 5-[(2,2,2-trifluoroacetyl)amino]indazole-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3/c1-13(2,3)23-12(22)20-10-5-4-9(6-8(10)7-18-20)19-11(21)14(15,16)17/h4-7H,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQCRBFGQLQUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)NC(=O)C(F)(F)F)C=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Trifluoroacetamido Group: The trifluoroacetamido group is introduced via acylation reactions using trifluoroacetic anhydride or trifluoroacetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoroacetamido group.
Oxidation and Reduction: The indazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include trifluoroacetic anhydride, tert-butyl alcohol, and various oxidizing and reducing agents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate is primarily utilized in the development of pharmaceutical agents. Its structural features allow it to act as a potent bioactive molecule, particularly in the design of inhibitors for various enzymes and receptors.
- Case Study : Research has indicated that derivatives of indazole compounds exhibit significant activity against multiple drug-resistant bacterial strains. The trifluoroacetamido group enhances the lipophilicity and bioavailability of the compound, making it a promising candidate for further drug development .
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in constructing complex molecular architectures. Its reactivity can be harnessed in various coupling reactions.
- Synthetic Routes :
- The synthesis often involves the reaction of indazole derivatives with trifluoroacetic anhydride, followed by esterification with tert-butyl alcohol.
- It can also participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, which are essential for forming carbon-carbon bonds in complex organic molecules .
| Reaction Type | Description |
|---|---|
| Esterification | Formation of esters from carboxylic acids and alcohols. |
| Cross-Coupling | Formation of biaryl compounds using palladium catalysts. |
Biological Research
In biological studies, this compound has been investigated for its potential interactions with biomolecules. Its ability to modify protein functions makes it valuable in proteomics and glycomics.
- Biochemical Analysis : The trifluoroacetamido moiety allows selective interactions with various enzymes, potentially leading to novel therapeutic strategies targeting specific pathways involved in disease processes .
Applications in Industry
The compound is also relevant in industrial applications, particularly in agrochemicals and materials science. Its unique chemical properties facilitate the development of new formulations that can enhance crop protection and yield.
Mechanism of Action
The mechanism of action of tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetamido group can form strong hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The indazole ring can also participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .
Comparison with Similar Compounds
tert-Butyl 5-amino-1H-indazole-1-carboxylate (CAS 129488-10-4)
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Key Differences: Replaces the trifluoroacetamido group with a primary amino group at the 5-position. The amino group is highly nucleophilic, requiring protection during synthetic steps, whereas the trifluoroacetamido group is inherently stable under acidic conditions . Similarity Score: 0.98 (structural similarity due to shared indazole-carboxylate core) .
tert-Butyl 3-amino-1H-indazole-1-carboxylate (CAS 1204298-58-7)
- Molecular Formula : C₁₂H₁₅N₃O₂
- Molecular Weight : 233.27 g/mol
- Key Differences: Positional isomer with the amino group at the 3-position instead of the 5-position. Altered regiochemistry affects electronic distribution and reactivity; the 3-amino derivative may exhibit distinct hydrogen-bonding interactions in biological systems . Similarity Score: 0.90 .
tert-Butyl 5-((tert-butyldimethylsilyl)oxy)-3-iodo-1H-indazole-1-carboxylate (CAS 1426425-58-2)
- Molecular Formula : C₁₈H₂₇IN₂O₃Si
- Molecular Weight : 474.4 g/mol
- Key Differences: Contains a tert-butyldimethylsilyl (TBDMS) ether at the 5-position and an iodine atom at the 3-position. The TBDMS group offers hydrolytic stability under basic conditions but is cleavable by fluoride ions, contrasting with the acid-stable trifluoroacetamido group. The iodine atom enables cross-coupling reactions (e.g., Suzuki or Sonogashira), expanding its utility in constructing complex molecules .
tert-Butyl 6-hydroxyindoline-1-carboxylate (CAS 957204-30-7)
- Molecular Formula: C₁₃H₁₇NO₃
- Molecular Weight : 235.28 g/mol
- Key Differences: Based on an indoline core (saturated heterocycle) instead of an indazole (aromatic with two adjacent nitrogen atoms).
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate | 477709-56-1 | C₁₄H₁₄F₃N₃O₃ | 329.27 | Trifluoroacetamido (C5) |
| tert-Butyl 5-amino-1H-indazole-1-carboxylate | 129488-10-4 | C₁₂H₁₅N₃O₂ | 233.27 | Amino (C5) |
| tert-Butyl 3-amino-1H-indazole-1-carboxylate | 1204298-58-7 | C₁₂H₁₅N₃O₂ | 233.27 | Amino (C3) |
| tert-Butyl 5-(TBDMS-oxy)-3-iodo-indazole-1-carboxylate | 1426425-58-2 | C₁₈H₂₇IN₂O₃Si | 474.4 | TBDMS-oxy (C5), Iodo (C3) |
| tert-Butyl 6-hydroxyindoline-1-carboxylate | 957204-30-7 | C₁₃H₁₇NO₃ | 235.28 | Hydroxyl (C6), indoline core |
Biological Activity
Tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate is a compound that has garnered attention due to its potential biological activity. This article explores its mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive overview of its biological significance.
Chemical Structure and Properties
The compound is characterized by the presence of an indazole core, which is known for its diverse biological activities. The trifluoroacetamido group enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells.
- Target Enzymes : The compound may act as an inhibitor or modulator of various enzymes involved in critical biochemical pathways.
- Cellular Effects : It has been shown to influence cellular processes such as apoptosis, cell proliferation, and signal transduction pathways.
Biochemical Pathways
Research indicates that compounds similar to this compound can interact with multiple biochemical pathways:
| Pathway | Effect |
|---|---|
| Apoptosis | Induction or inhibition |
| Cell Cycle Regulation | Modulation of cell cycle phases |
| Signal Transduction | Alteration of signaling cascades |
Research Findings
Recent studies have demonstrated the compound's potential in various therapeutic applications:
- Anticancer Activity : In vitro studies revealed that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific kinases involved in cancer progression, providing a basis for further development as a targeted therapy.
Case Studies
A series of experiments were conducted to evaluate the biological activity of the compound:
- Study 1 : In a study involving human cancer cell lines, treatment with varying concentrations of this compound led to a dose-dependent reduction in cell viability (EC50 values ranged from 10 µM to 50 µM).
- Study 2 : Another investigation focused on the compound's ability to inhibit specific kinases. The results indicated that it effectively reduced kinase activity by approximately 70% at optimal concentrations.
Q & A
Q. How can I optimize the synthetic yield of tert-Butyl 5-(trifluoroacetamido)indazole-1-carboxylate?
- Methodological Answer: Yield optimization requires careful control of reaction parameters. For indazole derivatives, trifluoroacetamido group installation often involves coupling reactions (e.g., using trifluoroacetic anhydride under anhydrous conditions). Key factors include:
- Catalyst Selection: Use Lewis acids like ZnCl₂ to enhance electrophilic substitution efficiency.
- Temperature Control: Maintain reactions at 0–5°C to minimize side reactions from the labile trifluoroacetamido group.
- Purification: Employ gradient column chromatography (hexane/EtOAc) to isolate the product from unreacted intermediates.
Reference synthetic protocols for analogous indazole carboxylates (e.g., tert-butyl bromoindazole derivatives) to refine conditions .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer: A multi-technique approach is essential:
- ¹H/¹³C NMR: Verify the presence of the tert-butyl group (δ ~1.3 ppm for C(CH₃)₃) and trifluoroacetamido protons (δ ~7.5–8.5 ppm for NH).
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry using SHELXL for refinement. Single-crystal diffraction data can resolve positional uncertainties in the indazole ring .
Q. How should intermediates prone to degradation (e.g., hydrolysis) be handled during synthesis?
- Methodological Answer:
- Moisture Sensitivity: Use Schlenk-line techniques or gloveboxes for moisture-sensitive steps (e.g., trifluoroacetamido coupling).
- In Situ Preparation: Avoid isolating unstable intermediates; proceed directly to the next reaction step.
- Stabilization: Add stabilizing agents like molecular sieves or antioxidants (e.g., BHT) during storage .
Advanced Research Questions
Q. How can contradictions between NMR and mass spectrometry data be resolved?
- Methodological Answer: Discrepancies often arise from decomposition or isotopic interference:
- Stability Tests: Analyze samples immediately after preparation and monitor degradation over time via LC-MS.
- Alternative Ionization Methods: Use ESI instead of EI-MS to reduce fragmentation.
- 2D NMR (COSY, HSQC): Assign overlapping proton environments to confirm structural assignments .
Q. What strategies enable selective functionalization of the trifluoroacetamido group without affecting the indazole core?
- Methodological Answer:
- Protecting Groups: Temporarily protect the indazole NH with a Boc group before modifying the trifluoroacetamido moiety.
- Mild Reaction Conditions: Use low-temperature Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) to avoid cleavage of the carboxylate ester.
- Computational Modeling: Predict reactive sites using DFT calculations (e.g., Fukui indices) to guide selectivity .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer:
- Derivative Synthesis: Modify the trifluoroacetamido group (e.g., replace with sulfonamides) or indazole substituents (e.g., halogens, methyl groups).
- Assay Selection: Use enzyme inhibition assays (e.g., kinase panels) or cell-based viability tests (MTT assays) to quantify activity.
- Data Normalization: Compare IC₅₀ values against positive controls (e.g., staurosporine for kinase inhibition) to ensure reproducibility .
Q. What crystallographic challenges arise when analyzing this compound, and how can they be addressed?
- Methodological Answer: Common issues include:
- Twinning: Use the TWIN law in SHELXL to model twinned crystals.
- Disorder: Apply PART instructions to refine disordered tert-butyl or trifluoroacetamido groups.
- Low Resolution: Collect high-redundancy data (≥4-fold) at synchrotron sources to improve signal-to-noise ratios .
Q. How can mechanistic studies elucidate the compound’s bioactivity (e.g., enzyme inhibition)?
- Methodological Answer:
- Enzyme Kinetics: Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive).
- Docking Simulations: Use AutoDock Vina to predict binding modes in enzyme active sites.
- Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) to validate interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
